N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide
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Overview
Description
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino acid derivative and an acetamide group. Its synthesis and applications span across chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide typically involves the reaction of piperidine derivatives with amino acid esters followed by acylation. One common method involves the use of methyl cyanoacetate and substituted aryl or heteryl amines under solvent-free conditions at room temperature . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-2-cyanoacetamide: Known for its biological activities and used in the synthesis of heterocyclic compounds.
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide: A fentanyl analogue with significant pharmacological differences.
Uniqueness
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with an amino acid derivative and an acetamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H25N3O2 |
---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-4-6-11(16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17) |
InChI Key |
OOJCXGQNIIGTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CNC(=O)C)N |
Origin of Product |
United States |
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